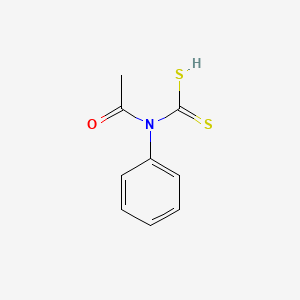
Carbamodithioic acid, acetylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, acetylphenyl- is an organic compound belonging to the class of dithiocarbamic acids. This compound is characterized by the presence of a thiocarbonyl and thiol group, replacing the oxo and hydroxy groups in carbamic acid . It is derived from thiourea and has significant applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, acetylphenyl- can be synthesized through the reaction of thiourea with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolve thiourea in a suitable solvent like ethanol.
- Add acetyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Filter the precipitated product and wash it with cold ethanol to obtain pure carbamodithioic acid, acetylphenyl-.
Industrial Production Methods
Industrial production of carbamodithioic acid, acetylphenyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, acetylphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiourea derivatives.
Substitution: Various substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, acetylphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the production of pesticides, fungicides, and rubber vulcanization accelerators.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, acetylphenyl- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It affects metabolic pathways by altering the activity of key enzymes involved in processes like oxidative stress response and cell signaling.
Comparación Con Compuestos Similares
Carbamodithioic acid, acetylphenyl- can be compared with other dithiocarbamic acids:
Carbamodithioic acid, ammonium salt: Similar in structure but used primarily as a metal precipitant.
Thiocarbamic acid: Shares the thiocarbonyl group but differs in its reactivity and applications.
Uniqueness
Carbamodithioic acid, acetylphenyl- stands out due to its acetyl group, which imparts unique reactivity and biological activity, making it valuable in diverse research and industrial applications.
Similar Compounds
- Carbamodithioic acid, ammonium salt
- Thiocarbamic acid
- Dithiocarbamic acid
Propiedades
Número CAS |
219873-44-6 |
|---|---|
Fórmula molecular |
C9H9NOS2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
acetyl(phenyl)carbamodithioic acid |
InChI |
InChI=1S/C9H9NOS2/c1-7(11)10(9(12)13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |
Clave InChI |
RKGIUVXUIMIBTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
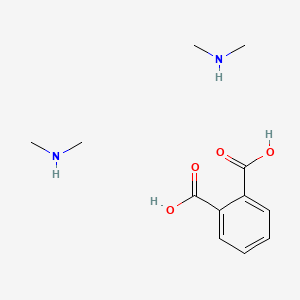

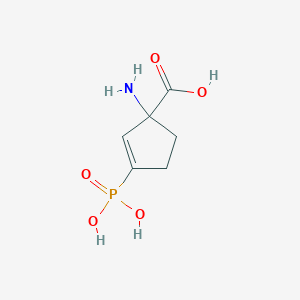
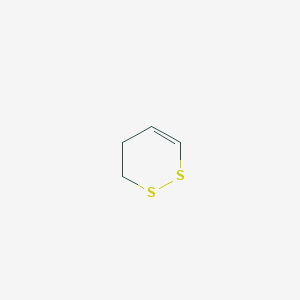

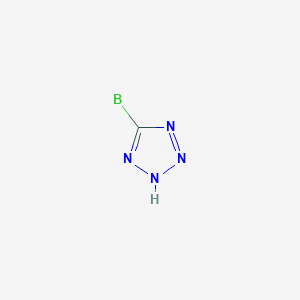
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
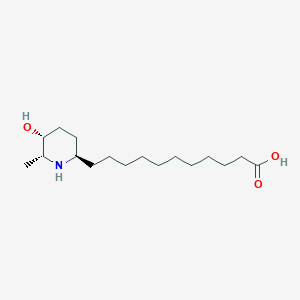
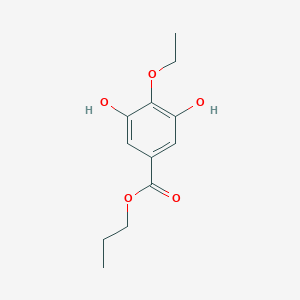
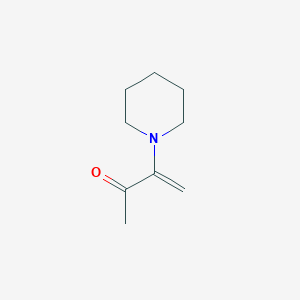
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
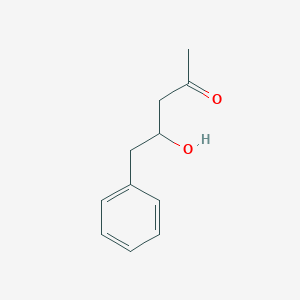
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
